molecular formula C19H25N3O3 B6339379 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-73-0

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339379
CAS No.: 365542-73-0
M. Wt: 343.4 g/mol
InChI Key: QMRILZLVRSGKTR-UHFFFAOYSA-N
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Description

2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester (CAS Number: 365542-73-0) is a high-purity chemical compound with a molecular formula of C19H25N3O3 and a molecular weight of 343.4 g/mol . This benzoic acid methyl ester derivative features a 4-cyclohexyl-4H-1,2,4-triazole moiety, a heterocyclic system known to confer significant biological activity in research contexts. Compounds containing the 1,2,4-triazole scaffold have been extensively studied and demonstrate a range of promising pharmacological properties, including anticonvulsant and antiepileptic activities . The structural motifs present in this molecule suggest potential for use in various biochemical and pharmacological research applications, particularly in the development and study of novel bioactive molecules. Researchers can utilize this compound as a key intermediate or as a reference standard in exploratory studies. Available for immediate shipment, this product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-[2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRILZLVRSGKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a complex organic molecule that incorporates various pharmacologically relevant structural motifs. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its potential antifungal and antibacterial properties, as well as a methoxy group that may enhance lipophilicity and bioavailability. The cyclohexyl substituent contributes to the compound's unique pharmacological profile.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as phospholipase A2 (PLA2), which plays a role in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in various diseases .
  • Antifungal Activity : The triazole moiety is associated with antifungal properties, making derivatives of this compound promising candidates for treating fungal infections.

Biological Activity Table

Activity Mechanism Reference
AntifungalInhibition of fungal cell membrane synthesis
Anti-inflammatoryInhibition of PLA2 activity
AntibacterialDisruption of bacterial cell wall synthesis
AntidepressantModulation of neurotransmitter levels

Case Studies

  • Antifungal Efficacy : A study examined the antifungal properties of triazole derivatives, including compounds structurally similar to the target compound. Results indicated significant inhibition of fungal growth in vitro, suggesting potential for clinical application in antifungal therapies.
  • Anti-inflammatory Effects : Research involving cationic amphiphilic drugs demonstrated that compounds similar to 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester effectively inhibited PLA2, leading to reduced phospholipidosis and inflammation in cellular models .
  • Clinical Applications : In clinical settings, derivatives have been explored for their antidepressant effects. Studies indicate that compounds with a similar structure can modulate serotonin levels, providing a basis for their use in treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural variations and inferred properties:

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Applications Source
Target: 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester C₁₉H₂₅N₃O₃ ~341.4* Cyclohexyl-1,2,4-triazole, methoxy benzoate Not explicitly stated (inferred: antimicrobial)
Analog 1: 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester (vinyl variant) C₁₉H₂₃N₃O₃ 341.40 Vinyl linker instead of ethyl No activity data provided
Analog 2: 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 5a,b) Variable Variable Triazolo-thiadiazole, indole Antifungal, antibacterial
Analog 3: Ethametsulfuron methyl ester C₁₅H₁₈N₆O₆S 410.40 Triazine, sulfonylurea, methyl benzoate Herbicide (pesticide)
Analog 4: 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl] methyl}phenyl)benzoic acid ethyl ester C₃₅H₃₄N₄O₂ 542.67 Benzodiazolyl, ethyl benzoate Research chemical (synthesis grade)

Notes:

  • Structural Impact on Properties: The vinyl analog (Analog 1) has a conjugated double bond, which may alter electronic properties and reactivity compared to the ethyl-linked target compound . Triazolo-thiadiazoles (Analog 2) exhibit broad-spectrum antimicrobial activity, suggesting that the triazole moiety in the target compound could confer similar bioactivity . The benzodiazolyl analog (Analog 4) demonstrates how bulkier substituents (e.g., benzodiazolyl vs. cyclohexyl) increase molecular weight and may reduce solubility .
  • Synthetic Considerations:
    • Microwave-assisted synthesis (used for Analog 2) could be applicable to the target compound, improving reaction efficiency and yield .
    • Sodium azide-mediated reactions (as in ) might be relevant for introducing nitrogen-containing groups in analogs .

Research Findings and Implications

  • Antimicrobial Potential: The triazole ring in the target compound is structurally analogous to bioactive triazolo-thiadiazoles (Analog 2), which showed inhibitory effects against Candida albicans and Staphylococcus aureus . This suggests the target compound merits evaluation for similar activity.
  • Physicochemical Trade-offs: The cyclohexyl group’s lipophilicity could enhance bioavailability but may require formulation optimization to mitigate solubility challenges, as seen in bulkier analogs (e.g., Analog 4) .

Preparation Methods

Synthesis of the Benzoic Acid Methyl Ester Core

The foundational step involves preparing the 6-methoxy-2-bromomethylbenzoic acid methyl ester. This intermediate is synthesized via selective O-methylation and bromination:

  • Methylation of 2-hydroxy-6-bromomethylbenzoic acid :

    • Reacting 2-hydroxy-6-bromomethylbenzoic acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C introduces the methoxy group .

    • Key conditions : Microwave irradiation (10 minutes, 80°C) enhances reaction efficiency, yielding 6-methoxy-2-bromomethylbenzoic acid methyl ester with minimal side products .

  • Alternative routes :

    • Direct bromination of methyl 6-methoxybenzoate using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride (CCl₄) under reflux .

Introduction of the Ethyl Chain

The bromomethyl group at the 2-position undergoes nucleophilic substitution to attach the ethyl spacer:

  • Alkylation with ethylamine derivatives :

    • Reacting 6-methoxy-2-bromomethylbenzoic acid methyl ester with ethylamine in DMF at 70°C for 5 hours yields 6-methoxy-2-(2-aminoethyl)benzoic acid methyl ester .

    • Optimization : Adding potassium iodide (KI) as a catalyst improves substitution efficiency (yield: 60–72%) .

  • Grignard reagent approach :

    • Using ethyl magnesium bromide (EtMgBr) in tetrahydrofuran (THF) at 0°C substitutes the bromine with an ethyl group, though this method risks over-alkylation .

Formation of the 1,2,4-Triazole Ring

The ethylamine intermediate undergoes cyclocondensation to form the triazole moiety:

  • Cyclocondensation with cyclohexyl isocyanate :

    • Reacting 6-methoxy-2-(2-aminoethyl)benzoic acid methyl ester with cyclohexyl isocyanate in toluene under reflux forms the 4-cyclohexyl-4H-1,2,4-triazole-3-yl group .

    • Mechanism : The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclization and dehydration .

  • Huisgen cycloaddition :

    • Combining an alkyne-functionalized ethyl chain with cyclohexyl azide in the presence of a Cu(I) catalyst forms the triazole via click chemistry .

    • Advantage : High regioselectivity (>95% for 1,4-isomer) and mild conditions (room temperature, aqueous ethanol) .

Cyclohexyl Group Incorporation

The cyclohexyl substituent is introduced either during triazole synthesis or via post-cyclization alkylation:

  • Pre-functionalized triazole synthesis :

    • Using cyclohexyl hydrazine and a carbonyl compound (e.g., ethyl glyoxylate) in acetic acid under reflux forms 4-cyclohexyl-1,2,4-triazole-3-thiol, which is subsequently alkylated .

  • Post-cyclization alkylation :

    • Treating 4H-1,2,4-triazole-3-thiol with cyclohexyl bromide in DMF and K₂CO₃ at 80°C attaches the cyclohexyl group .

    • Yield : 34–58% after silica gel chromatography .

Final Esterification and Purification

The methyl ester group is retained throughout the synthesis, but purification ensures product integrity:

  • Chromatographic purification :

    • Silica gel chromatography with hexane/ethyl acetate (7:3) removes unreacted intermediates and byproducts .

    • Recrystallization : Dissolving the crude product in hot ether and cooling yields crystalline 2-[2-(4-cyclohexyl-4H-[1, triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester (purity >95%) .

  • Analytical validation :

    • ¹H NMR : Peaks at δ 3.92 (s, 3H, OCH₃), 4.73 (s, 2H, CH₂Br), and 1.48 (s, 18H, cyclohexyl) .

    • LC-MS : [M+Na]⁺ at m/z 366.1 confirms molecular weight .

Comparative Analysis of Methods

Step Method Conditions Yield Key Advantage
Bromomethyl introductionRadical brominationNBS, AIBN, CCl₄, reflux65%High selectivity for 2-position
Ethyl chain attachmentNucleophilic substitutionEthylamine, DMF, 70°C, 5h60%Scalable with KI catalysis
Triazole formationHuisgen cycloadditionCu(I), H₂O/EtOH, rt85%Rapid, regioselective
Cyclohexyl incorporationAlkylationCyclohexyl bromide, K₂CO₃, DMF, 80°C58%Compatible with ester functionality

Challenges and Optimizations

  • Steric hindrance : The cyclohexyl group impedes triazole cyclization, necessitating excess reagents or prolonged reaction times .

  • Byproduct formation : Competing O-alkylation during ethyl chain introduction is mitigated using bulky bases like NaH .

  • Catalyst selection : Rhodium(I) catalysts (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer) enhance carbonylative couplings but require inert atmospheres .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step organic synthesis. For example, triazole derivatives can be synthesized via cyclization reactions using hydrazide precursors (e.g., refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by filtration and crystallization . Ethanol with glacial acetic acid is often used as a solvent for coupling reactions with substituted benzaldehydes under reflux . Optimization includes adjusting reaction time (e.g., 4–18 hours), solvent polarity, and catalyst selection to improve yield (reported up to 65% in similar triazole syntheses) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Assign peaks to the cyclohexyl (δ ~1.2–2.0 ppm), triazole (δ ~7.5–8.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry : Confirm molecular weight (341.4 g/mol) via ESI-MS or MALDI-TOF .
  • Chromatography : HPLC with UV detection (λ ~254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to assess purity .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Data : The compound’s logP (estimated ~3.2) suggests moderate lipophilicity due to the cyclohexyl and methoxy groups. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) than in water. Stability studies should monitor hydrolysis of the ester group under acidic/basic conditions .

Advanced Research Questions

Q. How does the substitution pattern on the triazole ring (e.g., cyclohexyl vs. aryl groups) affect biological activity?

  • Analysis : Comparative studies on similar triazole derivatives show that bulky substituents (e.g., cyclohexyl) enhance membrane permeability and target binding affinity in antimicrobial assays . For example, 3,4-dimethoxyphenyl-substituted triazoles exhibit higher antifungal activity than unsubstituted analogs . Structure-activity relationship (SAR) modeling can predict bioactivity based on substituent electronic and steric effects .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC for antimicrobial activity) to minimize variability .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives/negatives in vitro .
  • Data cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced pharmacological properties?

  • Approach :

  • DFT calculations : Optimize the geometry of the triazole-benzoate core to predict reactivity sites (e.g., nucleophilic attack at the ester carbonyl) .
  • Docking studies : Screen against target proteins (e.g., fungal CYP51) to prioritize derivatives with improved binding scores .
  • ADMET prediction : Use tools like SwissADME to forecast solubility, bioavailability, and toxicity .

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